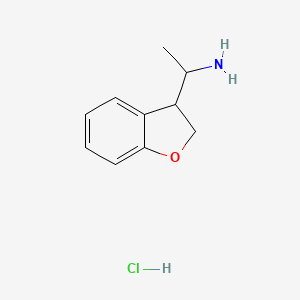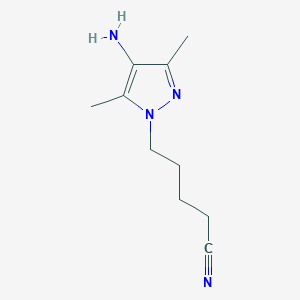![molecular formula C13H20N2O2 B15299979 Alpha-[(methylamino)methyl]-4-(4-morpholinyl)benzenemethanol](/img/structure/B15299979.png)
Alpha-[(methylamino)methyl]-4-(4-morpholinyl)benzenemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(methylamino)-1-[4-(morpholin-4-yl)phenyl]ethan-1-ol is a chemical compound that features a phenyl ring substituted with a morpholine group and a methylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)-1-[4-(morpholin-4-yl)phenyl]ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(morpholin-4-yl)benzaldehyde and methylamine.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(methylamino)-1-[4-(morpholin-4-yl)phenyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The compound can be reduced to remove the methylamino group, yielding a simpler structure.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-(methylamino)-1-[4-(morpholin-4-yl)phenyl]ethan-1-one.
Reduction: 1-[4-(morpholin-4-yl)phenyl]ethan-1-ol.
Substitution: 2-(methylamino)-1-[4-(bromo)morpholin-4-yl)phenyl]ethan-1-ol.
Wissenschaftliche Forschungsanwendungen
2-(methylamino)-1-[4-(morpholin-4-yl)phenyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which 2-(methylamino)-1-[4-(morpholin-4-yl)phenyl]ethan-1-ol exerts its effects depends on its specific application:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(methylamino)-1-[4-(piperidin-4-yl)phenyl]ethan-1-ol: Similar structure but with a piperidine ring instead of a morpholine ring.
2-(ethylamino)-1-[4-(morpholin-4-yl)phenyl]ethan-1-ol: Similar structure but with an ethylamino group instead of a methylamino group.
Uniqueness
2-(methylamino)-1-[4-(morpholin-4-yl)phenyl]ethan-1-ol is unique due to the presence of both the morpholine and methylamino groups, which may confer specific chemical and biological properties not found in similar compounds.
Eigenschaften
Molekularformel |
C13H20N2O2 |
|---|---|
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
2-(methylamino)-1-(4-morpholin-4-ylphenyl)ethanol |
InChI |
InChI=1S/C13H20N2O2/c1-14-10-13(16)11-2-4-12(5-3-11)15-6-8-17-9-7-15/h2-5,13-14,16H,6-10H2,1H3 |
InChI-Schlüssel |
QFZFLGRICUIOIL-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC(C1=CC=C(C=C1)N2CCOCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Difluoromethyl)sulfanyl]acetonitrile](/img/structure/B15299901.png)
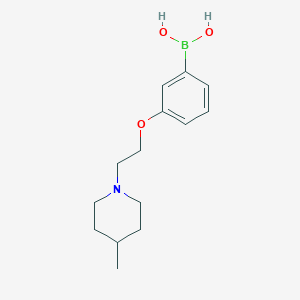
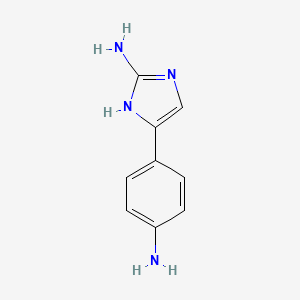
![2-[4-(Bromomethyl)oxan-4-yl]acetic acid](/img/structure/B15299921.png)
![[4-(Chloromethyl)-1,3-thiazol-2-yl]methanol hydrochloride](/img/structure/B15299927.png)
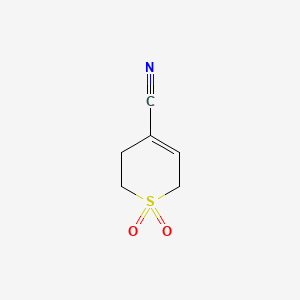
![rac-(3aR,6aR)-5-[(tert-butoxy)carbonyl]-3,3-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B15299945.png)
![2-[(2-Bromophenyl)amino]acetamide](/img/structure/B15299952.png)
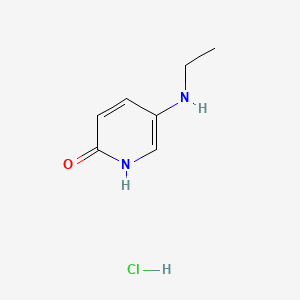
![6-Ethynylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B15299963.png)
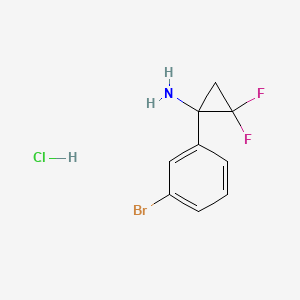
![2-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]methyl}prop-2-enoic acid](/img/structure/B15299990.png)
